benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate
Description
Benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate is a synthetic organic compound characterized by a hybrid structure incorporating a benzyl carbamate group, a pyrazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This compound is synthesized via multi-step reactions involving carbamate coupling, amidation, and alkylation (as inferred from analogous pathways in ).
Key structural features include:
- Benzyl carbamate: Provides stability and modulates lipophilicity.
- Pyrazole ring: Enhances hydrogen-bonding interactions with biological targets.
- 2,3-Dihydrobenzo[b][1,4]dioxin: A fused oxygen-containing heterocycle that may influence pharmacokinetic properties, such as metabolic resistance.
The compound is typically characterized using spectroscopic methods (e.g., $^1$H NMR, IR) and mass spectrometry, as described for structurally related derivatives in and .
Properties
IUPAC Name |
benzyl N-[2-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c27-21(11-23-22(28)30-14-16-6-2-1-3-7-16)25-17-10-24-26(12-17)13-18-15-29-19-8-4-5-9-20(19)31-18/h1-10,12,18H,11,13-15H2,(H,23,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHUGHSFMYRSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors.
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and gene expression.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
Similar compounds have been found to induce various cellular responses, such as changes in cell growth, differentiation, and apoptosis.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
Benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as oxidoreductases, transferases, and hydrolases. These interactions are highly specific, with the compound binding to the active sites of these enzymes, thereby influencing their catalytic activities. For instance, the compound may form hydrogen bonds or ionic interactions with the amino acid residues at the enzyme’s active site, facilitating or inhibiting the enzyme’s function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate signaling pathways such as the Wnt/β-catenin pathway, leading to changes in gene expression and cellular behavior. Additionally, the compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, the compound may inhibit enzyme activity by occupying the active site, preventing substrate binding, or it may activate enzymes by inducing conformational changes that enhance catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. It has been observed that the compound remains relatively stable under controlled laboratory conditions, maintaining its activity over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, cellular stress, and potential toxicity. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, the compound may influence the activity of enzymes involved in the catabolism of aromatic compounds, leading to changes in metabolite levels and metabolic flux. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution within the cell can influence its activity and function, with specific localization patterns observed in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound provides insights into its mechanisms of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to analogs with shared motifs, such as carbamates, pyrazoles, or benzodioxin derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity :
- The 2,3-dihydrobenzo[b][1,4]dioxin group in the target compound likely enhances metabolic stability compared to benzo[b][1,4]oxazin derivatives (e.g., 7a-c), which are more prone to oxidation .
- The absence of a hydroxamic acid group (as seen in compound 6) may reduce HDAC inhibition potency but improve selectivity by avoiding off-target interactions .
Solubility and LogP :
- The target compound’s estimated LogP (2.1) suggests moderate lipophilicity, comparable to analogs like compound 4. However, benzo[b][1,4]oxazin derivatives (LogP 2.3–2.7) exhibit higher membrane permeability, critical for CNS-targeting drugs .
Synthetic Complexity :
- The target compound requires fewer stereochemical considerations than compound 7, which features chiral centers and branched alkyl chains . This simplifies scale-up processes.
Q & A
Basic: What are the standard synthetic protocols for benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate?
The synthesis typically involves multi-step reactions, including hydrogenation, reductive amination, and carbamate formation. For example:
- Step 1 : Catalytic hydrogenation of intermediates using Pd/C in methanol to reduce nitro or cyano groups to amines .
- Step 2 : Reductive amination with NaBH₄ to form secondary amines, followed by carbamate protection using benzyl chloroformate .
- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product .
Key considerations include inert atmospheres (argon) and molecular sieves to control moisture during sensitive steps .
Basic: Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and functional group integrity (e.g., distinguishing pyrazole C-H environments) .
- IR Spectroscopy : Identification of carbamate C=O stretches (~1700 cm⁻¹) and amine N-H bands (~3300 cm⁻¹) .
- HPLC : Purity assessment (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection .
Mass spectrometry (ESI-TOF) is recommended for verifying molecular ion peaks and fragmentation patterns .
Advanced: How can researchers optimize low yields in the coupling reaction between pyrazole and benzodioxin intermediates?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Catalyst Screening : Test coupling agents like EDCI/HOBt or PyBOP for amide bond formation .
- Temperature Control : Gradual heating (e.g., 40–60°C) to minimize decomposition .
- By-Product Analysis : TLC monitoring at intermediate stages to isolate undesired adducts early .
Refer to protocols in for Pd-catalyzed hydrogenation adjustments.
Advanced: How to resolve contradictory spectral data suggesting impurities or structural misassignment?
Contradictory data may arise from tautomerism (pyrazole ring) or residual solvents. Solutions:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- DSC/TGA : Check for solvates or hydrates affecting melting points .
- X-ray Crystallography : Definitive structural confirmation if crystals are obtainable (e.g., SHELX refinement protocols ).
For persistent issues, repurification via preparative HPLC is advised .
Structure-Activity Relationship (SAR): What structural features influence its biological activity?
Key motifs include:
- Benzodioxin Moiety : Enhances lipophilicity and membrane penetration, critical for intracellular targets .
- Pyrazole Ring : Potential hydrogen-bonding interactions with enzymes (e.g., kinase ATP-binding pockets) .
- Carbamate Group : Acts as a prodrug moiety, enabling controlled release of active amines in vivo .
highlights analogues with modified pyrazole substituents showing varied anticancer activity.
Advanced: What computational methods predict its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDAC6 or kinase domains (see for GABA receptor docking precedents) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .
provides stereochemical insights for enantiomer-specific activity predictions.
Basic: What are the stability profiles under varying pH and temperature conditions?
- pH Stability : Carbamates hydrolyze rapidly in acidic (pH <3) or alkaline (pH >10) conditions; neutral buffers (pH 7.4) are optimal for storage .
- Thermal Stability : Decomposition observed >80°C; recommend lyophilization for long-term storage .
- Light Sensitivity : Benzodioxin derivatives may photodegrade; store in amber vials at -20°C .
Advanced: How to design experiments validating its mechanism of action in enzymatic assays?
- Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., HDAC6 using Ac-Arg-Gly-Lys(Ac)-AMC) .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics to confirm allosteric vs. competitive inhibition .
- Western Blotting : Downstream validation of target modulation (e.g., acetylated α-tubulin for HDAC6 inhibition) .
outlines triazole-carbamate analogues tested in enzyme inhibition assays.
Basic: What are the recommended safety protocols for handling this compound?
- PPE : Gloves, lab coat, and goggles due to potential irritancy (amine/carbamate groups) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., benzyl chloroformate) .
- Waste Disposal : Quench reactive intermediates with aqueous ethanol before disposal .
Advanced: How to address solubility challenges in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
